molecular formula C16H20N2O2S B8043297 N-[3-(dimethylamino)phenyl]-N-ethylbenzenesulfonamide

N-[3-(dimethylamino)phenyl]-N-ethylbenzenesulfonamide

Cat. No.: B8043297
M. Wt: 304.4 g/mol
InChI Key: XVYPWLPZMWAFJP-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)phenyl]-N-ethylbenzenesulfonamide: is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethylbenzenesulfonamide moiety

Properties

IUPAC Name

N-[3-(dimethylamino)phenyl]-N-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-4-18(15-10-8-9-14(13-15)17(2)3)21(19,20)16-11-6-5-7-12-16/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYPWLPZMWAFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)N(C)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)phenyl]-N-ethylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(dimethylamino)aniline and ethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-(dimethylamino)aniline is dissolved in an appropriate solvent like dichloromethane. Ethylbenzenesulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The mixture is stirred for several hours at room temperature.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[3-(dimethylamino)phenyl]-N-ethylbenzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In organic synthesis, N-[3-(dimethylamino)phenyl]-N-ethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new therapeutic agents.

Medicine

This compound has shown promise in medicinal chemistry for its potential use in the treatment of diseases. Its sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new antibiotics or other therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which N-[3-(dimethylamino)phenyl]-N-ethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the sulfonamide group can form strong interactions with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)phenyl]-N-methylbenzenesulfonamide
  • N-[3-(dimethylamino)phenyl]-N-propylbenzenesulfonamide
  • N-[3-(dimethylamino)phenyl]-N-isopropylbenzenesulfonamide

Uniqueness

N-[3-(dimethylamino)phenyl]-N-ethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the ethyl group provides a balance between hydrophobicity and steric effects, making it particularly effective in certain applications where other similar compounds may not perform as well.

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